molecular formula C19H20BrN5O2S B3413363 4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946220-78-6

4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B3413363
CAS No.: 946220-78-6
M. Wt: 462.4 g/mol
InChI Key: NWKKXXJHCBWWLV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4-bromo-substituted benzene ring linked to an aminophenyl group. The aminophenyl moiety is further connected to a pyrimidine ring bearing dimethylamino and methyl substituents at the 4- and 6-positions, respectively.

Properties

IUPAC Name

4-bromo-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2S/c1-13-12-18(25(2)3)23-19(21-13)22-15-6-8-16(9-7-15)24-28(26,27)17-10-4-14(20)5-11-17/h4-12,24H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKKXXJHCBWWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of N-(4-aminophenyl)benzene-1-sulfonamide, followed by the introduction of the dimethylamino and pyrimidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dimethylamino and pyrimidine groups play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to structurally related sulfonamides and pyrimidine derivatives (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Benzene) Pyrimidine Substituents Linkage Molecular Weight Key Features
Target Compound 4-Bromo 4-(Dimethylamino), 6-Methyl Sulfonamide ~470.3 Bromo enhances electrophilicity; dimethylamino increases solubility .
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide () 4-Methoxy 4-(Diethylamino), 6-Methyl Sulfonamide 441.5 Methoxy improves lipophilicity; diethylamino adds steric bulk .
N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)Benzenesulfonamide () 4-Methoxy 5-Bromo, 2-(Piperidin-1-yl) Sulfanyl 531.5 Sulfanyl linkage reduces hydrogen-bonding; piperidinyl enhances rigidity .
N-(4-Methoxyphenyl)Benzenesulfonamide () 4-Methoxy None Sulfonamide 277.3 Simpler structure; lacks pyrimidine, limiting target specificity .
4-(1,1-Dimethylethyl)-N-[6-Halo-5-(2-Methoxyphenoxy)-[2,2'-Bipyrimidin]-4-yl]Benzene-Sulfonamide () 4-tert-Butyl Bipyrimidinyl, 2-Methoxyphenoxy Sulfonamide ~550 (estimated) Bipyrimidine enhances π-π interactions; tert-butyl increases hydrophobicity .

Biological Activity

4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, with the CAS number 946220-78-6, is a complex organic compound notable for its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features several significant structural elements:

  • Bromine Atom : Enhances reactivity.
  • Dimethylamino Group : Increases solubility and potential interaction with biological targets.
  • Pyrimidine Ring : Implicated in various biological processes.

The molecular formula is C19H20BrN5O2SC_{19}H_{20}BrN_{5}O_{2}S with a molecular weight of 462.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can act as an inhibitor in enzymatic pathways, while the dimethylamino and pyrimidine moieties enhance binding affinity. The interactions may influence:

  • Signal Transduction : Modulating cellular responses.
  • Gene Expression : Altering transcription factor activity.

Biological Activity Overview

Research has indicated that sulfonamide derivatives, including this compound, exhibit various biological activities:

Anticancer Activity

Studies have shown that compounds similar to 4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can inhibit cancer cell proliferation. For instance, a related sulfonamide demonstrated significant cytotoxic effects on human cancer cell lines, suggesting potential therapeutic applications in oncology .

Cardiovascular Effects

Research involving benzenesulfonamide derivatives indicates that they can affect cardiovascular parameters such as perfusion pressure and coronary resistance. An isolated rat heart model demonstrated that certain sulfonamide compounds could significantly decrease perfusion pressure, indicating a potential for cardiovascular applications .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study Demonstrated that sulfonamide derivatives inhibit cell proliferation in various cancer types. Specifically, compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines .
Cardiovascular Study Found that 4-(2-aminoethyl)-benzenesulfonamide reduced coronary resistance and perfusion pressure in isolated rat hearts, suggesting a mechanism involving calcium channel inhibition .
Enzyme Interaction Study The compound was evaluated for its interaction with specific enzymes, revealing potential inhibitory effects on pathways involved in inflammation and cancer progression .

Pharmacokinetic Considerations

Pharmacokinetic studies suggest that 4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide may exhibit favorable absorption characteristics. Computational models predict optimal permeability across biological membranes, though further empirical studies are necessary to confirm these predictions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving sulfonyl chlorides and pyrimidine derivatives. A typical protocol involves coupling 4-bromobenzenesulfonyl chloride with a substituted pyrimidine-amine intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF or NMP) at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC and adjusting pH to prevent side reactions like hydrolysis. Purification is achieved via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic protons, sulfonamide linkages, and pyrimidine substituents. For example, the dimethylamino group’s singlet at ~2.8 ppm (¹H NMR) and the bromophenyl moiety’s characteristic splitting pattern confirm regiochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or carbonic anhydrase inhibition) due to the sulfonamide group’s known bioactivity. Cell viability assays (MTT or resazurin) in cancer or microbial models assess cytotoxicity. Dose-response curves (IC₅₀ values) and selectivity indices against healthy cell lines (e.g., HEK293) are critical for prioritizing further studies .

Advanced Research Questions

Q. How do steric and electronic effects of the bromophenyl and pyrimidine substituents influence binding to biological targets?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with target proteins. For instance, the bromine atom’s electron-withdrawing effect may enhance hydrogen bonding with active-site residues, while the dimethylamino group’s basicity could modulate solubility and membrane permeability . Comparative studies with analogs lacking bromine or methyl groups (SAR analysis) reveal structural determinants of activity .

Q. What strategies resolve contradictions in crystallographic data versus solution-phase conformational analysis?

  • Methodological Answer : X-ray crystallography provides static solid-state conformations, whereas NMR NOESY experiments or solution-phase DFT calculations (e.g., Gaussian) reveal dynamic behavior. For example, torsional angles in the sulfonamide linkage may differ between crystal and solution states due to solvent polarity or hydrogen-bonding networks . Cross-validation with variable-temperature NMR or circular dichroism (CD) clarifies these discrepancies .

Q. How can synthetic byproducts or degradation products be identified and minimized during scale-up?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection tracks impurities. Accelerated stability studies (40°C/75% RH for 1–3 months) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the sulfonamide bond). Process optimization, such as using anhydrous solvents or inert atmospheres, reduces bromine displacement or oxidation side reactions .

Q. What advanced computational methods validate this compound’s pharmacokinetic properties?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) predicts absorption, distribution, and metabolism. Parameters like logP (~2.5–3.5) and polar surface area (PSA) are derived from computational tools (e.g., SwissADME). Cytochrome P450 inhibition assays and metabolite identification via LC-MS/MS further refine bioavailability predictions .

Contradictions and Validation

  • Synthetic Yield Variability : Reports of 45–70% yields may stem from differences in amine coupling efficiency. Validation via kinetic studies (e.g., in-situ IR monitoring) identifies optimal stoichiometry and temperature .
  • Biological Activity Discrepancies : Disparate IC₅₀ values across studies (e.g., 0.45 μM vs. 12.3 μM) may reflect assay conditions (e.g., serum protein binding). Standardization using reference inhibitors (e.g., erlotinib for EGFR) improves reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

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